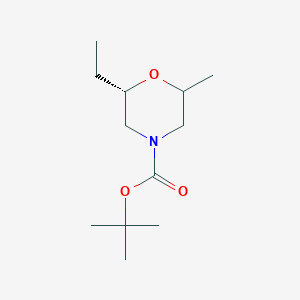![molecular formula C7H10N2O B13070173 [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a prop-2-en-1-yl group attached to the nitrogen atom at position 1 and a methanol group attached to the carbon atom at position 5 of the pyrazole ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde with prop-2-en-1-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse pyrazole derivatives, which can be further explored for their chemical properties and reactivity.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating the biological activity of this compound and its derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in treating different medical conditions.
Industry
Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Prop-2-en-1-yl)-1H-pyrazole-3-carbaldehyde
- 1-(Prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Prop-2-en-1-yl)-1H-pyrazole-5-carboxamide
Uniqueness
What sets [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol apart from similar compounds is its specific substitution pattern. The presence of the methanol group at position 5 of the pyrazole ring imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
(2-prop-2-enylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,10H,1,5-6H2 |
InChI-Schlüssel |
RGSMVDWPBBKBOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=CC=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


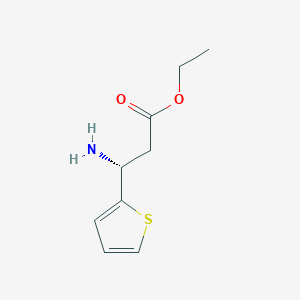
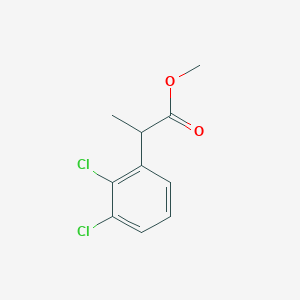
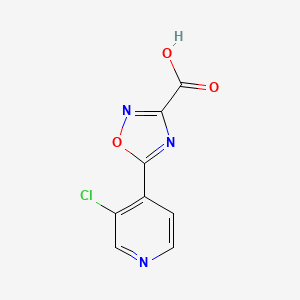
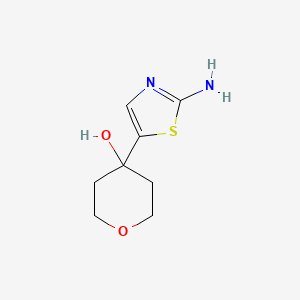
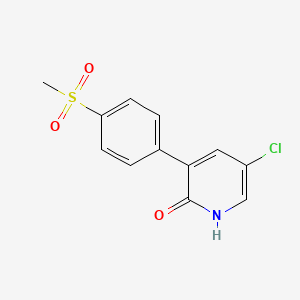
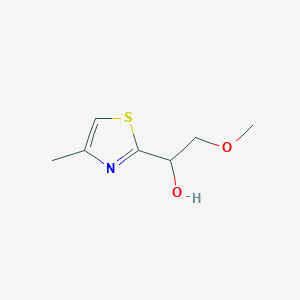
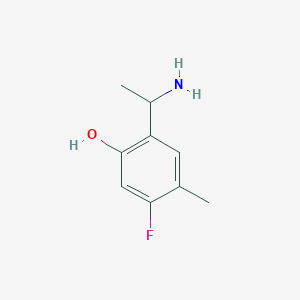
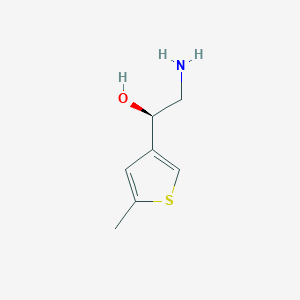
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
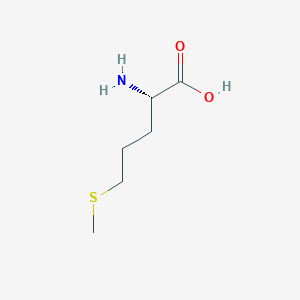
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
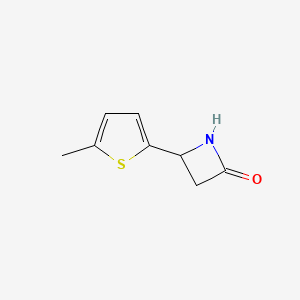
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
